![molecular formula C12H17ClN4 B1488631 4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine CAS No. 1306142-13-1](/img/structure/B1488631.png)
4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine
Overview
Description
“4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine”, also known as CPP or CP-122,288, is a compound belonging to the pyrimidine group of chemicals. It’s a high-quality reference standard used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine” is C12H17ClN4. The molecular weight is 252.74 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine” include a density of 1.3±0.1 g/cm3, a boiling point of 480.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Neuroprotective Applications
4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine: has shown potential in the field of neuroprotection. Neuroprotection aims to preserve neuronal function and structure, which is crucial for preventing or slowing disease progression in various neurodegenerative diseases . This compound has been evaluated for its neuroprotective properties, particularly in the context of Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, and Amyotrophic lateral sclerosis, as well as ischemic stroke and traumatic brain injury .
Anti-neuroinflammatory Properties
In addition to neuroprotection, this compound has been studied for its anti-neuroinflammatory effects. Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The compound’s ability to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells indicates its potential as an anti-neuroinflammatory agent .
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the brain . This can potentially enhance cognitive functions .
Biochemical Pathways
Ache inhibitors generally affect the cholinergic pathway by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
Ache inhibitors can increase the concentration of acetylcholine in the synaptic cleft, potentially enhancing cholinergic transmission and cognitive function .
properties
IUPAC Name |
4-chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-11-7-12(15-9-14-11)17-5-3-16(4-6-17)8-10-1-2-10/h7,9-10H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYSXILBHSJQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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